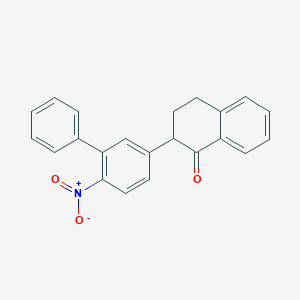
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one is an organic compound that belongs to the class of tetralin derivatives. This compound is characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a tetralin-1-one moiety. Tetralin derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitrobiphenyl-3-yl)tetralin-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where tetralin is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .
Another approach involves the nitration of biphenyl followed by a coupling reaction with tetralin-1-one. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the biphenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl-tetralin derivatives.
Scientific Research Applications
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Nitrobiphenyl-3-yl)tetralin-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with similar structural features but lacking the nitro and biphenyl groups.
Biphenyl: A simple aromatic compound with two connected benzene rings, lacking the tetralin moiety.
Nitrobenzene: An aromatic compound with a nitro group attached to a benzene ring, lacking the biphenyl and tetralin structures.
Uniqueness
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one is unique due to its combination of a nitro-substituted biphenyl structure with a tetralin-1-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
CAS No. |
1451449-35-6 |
|---|---|
Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-nitro-3-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H17NO3/c24-22-18-9-5-4-8-16(18)10-12-19(22)17-11-13-21(23(25)26)20(14-17)15-6-2-1-3-7-15/h1-9,11,13-14,19H,10,12H2 |
InChI Key |
HNIVDLCGXJHHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


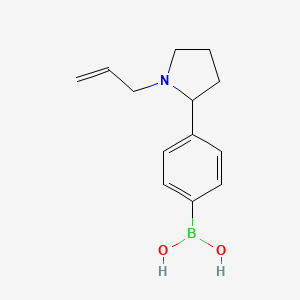
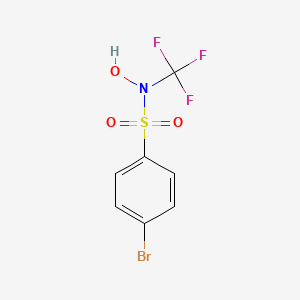
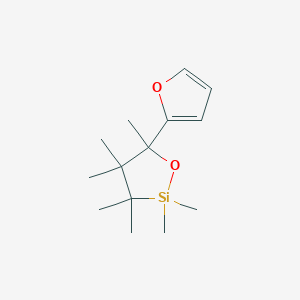
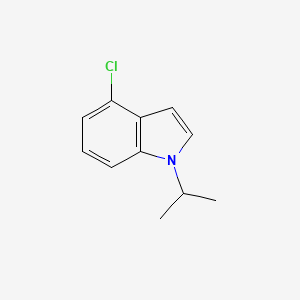
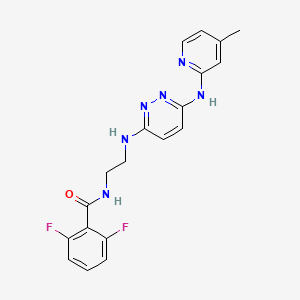
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)
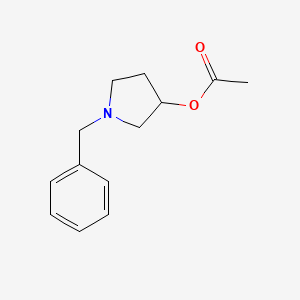

![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)
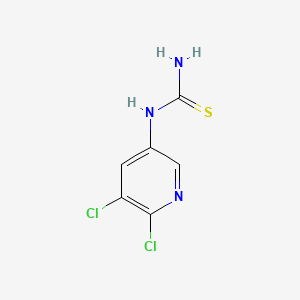
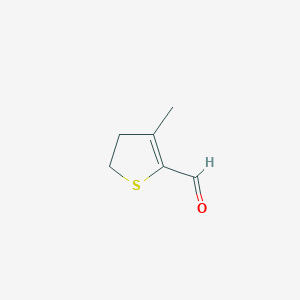
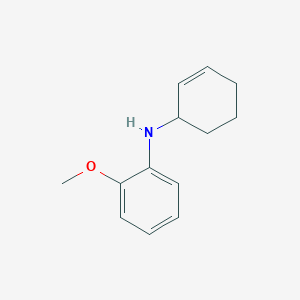

![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)
